2-Methyl-2-(thiophen-3-yl)propanoic acid

概要

説明

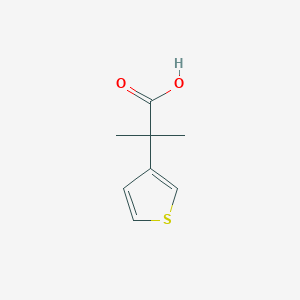

2-Methyl-2-(thiophen-3-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S. It is a derivative of propanoic acid where a methyl group and a thienyl group are attached to the second carbon atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-thiophenemethanol with isobutyric acid in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thienyl group and the propanoic acid derivative .

化学反応の分析

Types of Reactions

2-Methyl-2-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Brominated or nitrated thienyl derivatives.

科学的研究の応用

2-Methyl-2-(thiophen-3-yl)propanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Methyl-2-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thienyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

2-Thiophenepropionic acid: Similar in structure but lacks the methyl group on the second carbon atom.

2-Methylpropanoic acid: Similar in structure but lacks the thienyl group.

Ethyl 2-methylpropanoate: An ester derivative with similar structural features.

Uniqueness

2-Methyl-2-(thiophen-3-yl)propanoic acid is unique due to the presence of both a methyl group and a thienyl group on the propanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

生物活性

2-Methyl-2-(thiophen-3-yl)propanoic acid is a compound of increasing interest in pharmaceutical and agricultural research due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical formula for this compound is , with a molecular weight of 170.23 g/mol. Its structure features a thiophene ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C8H10O2S |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | This compound |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated activity against various pathogens, including bacteria and fungi. For instance, the compound exhibited significant inhibition against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 64 µg/mL and 128 µg/mL, respectively .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It interacts with key inflammatory pathways, potentially inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators. This was evidenced by its ability to modulate prostaglandin levels in cell-based assays, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound has been identified as a weak inhibitor of prostaglandin reductase 2 (PTGR2), which plays a role in the metabolism of prostaglandins involved in inflammation .

- Protein Binding : Fragment-based screening techniques have revealed that this compound can bind to various proteins within cells, suggesting a broader range of biological interactions that warrant further investigation .

Study on Antimicrobial Activity

In a study conducted by researchers at the University of Nottingham, this compound was tested against multiple strains of bacteria and fungi. The results showed that the compound effectively inhibited growth at concentrations as low as 64 µg/mL for Candida albicans and 128 µg/mL for Staphylococcus aureus. These findings support the potential application of this compound in developing new antimicrobial agents .

Study on Anti-inflammatory Properties

Another significant study explored the anti-inflammatory effects of this compound on human cell lines. The results indicated that treatment with this compound led to reduced levels of inflammatory cytokines, highlighting its potential use in managing inflammatory conditions such as arthritis or other chronic inflammatory diseases .

特性

IUPAC Name |

2-methyl-2-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQCSMCHLZTQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294133 | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147632-27-7 | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147632-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。